Benzhydryl 5-bromo-2-hydroxybenzoate
Description
Benzhydryl 5-bromo-2-hydroxybenzoate (CAS: 578701-29-8) is an ester derivative of 5-bromo-2-hydroxybenzoic acid, where the benzhydryl (diphenylmethyl) group is linked via an ester bond. The parent acid, 5-bromo-2-hydroxybenzoic acid, has a molecular formula of C₇H₅BrO₃ and a molecular weight of 201.017 g/mol . Incorporating the benzhydryl moiety (C₁₃H₁₁O) results in a molecular formula of C₂₀H₁₅BrO₄ and an approximate molecular weight of 399.24 g/mol.
Structurally, the compound features a bromine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring, which may influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C20H15BrO3 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
benzhydryl 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C20H15BrO3/c21-16-11-12-18(22)17(13-16)20(23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H |
InChI Key |
OFXHQCUKCWCWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with benzhydrol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzhydrol and 5-bromo-2-hydroxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water, typically under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzhydryl derivatives.
Oxidation: Benzhydryl 5-bromo-2-hydroxybenzaldehyde or benzhydryl 5-bromo-2-hydroxybenzoic acid.
Ester Hydrolysis: Benzhydrol and 5-bromo-2-hydroxybenzoic acid.
Scientific Research Applications
Benzhydryl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzhydryl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the 5-bromo-2-hydroxybenzoate moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects
- Halogen Type : The bromine atom in this compound increases molecular weight by ~44.5 g/mol compared to its chloro analog (5-chloro-2-hydroxybenzoate). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability .
- This could influence receptor binding kinetics, as seen in sigma-1 receptor modulators with hydroxyl groups .
Physicochemical Properties
- Stability : The ester bond in this compound may be susceptible to hydrolysis under acidic or enzymatic conditions, a common trait in ester prodrugs.
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